molecular formula C14H14BrN3O3S2 B2745019 Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394234-35-6

Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No. B2745019
CAS RN: 394234-35-6
M. Wt: 416.31
InChI Key: VBSUPUATWAREKE-UHFFFAOYSA-N
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Description

“Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound . The compound also includes a bromophenyl group, which is a phenyl ring with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Fischer esterification . This involves refluxing the acid (in this case, potentially a thiadiazole derivative) with methanol in the presence of an acid catalyst .

Scientific Research Applications

Antihypertensive α-blocking Agents

A study synthesized derivatives including thiadiazolyl, showing significant antihypertensive α-blocking activity with low toxicity. This highlights the compound's potential in treating hypertension through α-adrenergic blockade (B. F. Abdel-Wahab et al., 2008).

Antimicrobial Agents

Another research effort focused on the synthesis of formazans from Mannich base of a similar 1,3,4-thiadiazole compound, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (P. Sah et al., 2014).

Synthesis of Thiophene, Oxathiole, and Oxadiazole Derivatives

Research on the synthesis of new benzofuran-based thiophene, oxathiole, and thiadiazole derivatives indicates the versatility of such compounds in chemical synthesis, potentially leading to new therapeutic agents or materials with unique properties (K. Dawood et al., 2007).

Cephem Antibiotics Side-Chain Synthesis

A study outlined the practical preparation of a side-chain component for the fourth generation of cephem antibiotics, demonstrating the critical role of thiadiazole derivatives in developing advanced antibiotic therapies (K. Tatsuta et al., 1994).

properties

IUPAC Name

methyl 2-[1-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S2/c1-8(22-7-11(19)21-2)12(20)16-14-18-17-13(23-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSUPUATWAREKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

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